1,2-Bis(2-butoxyphenyl)hydrazine
Description
However, based on structurally related hydrazine derivatives in the literature, this compound likely features two 2-butoxyphenyl groups attached to a central hydrazine backbone. Such compounds are typically synthesized via condensation reactions between aryl aldehydes and hydrazine, with applications in coordination chemistry, materials science, or as intermediates in drug development. The 2-butoxy substituent may influence solubility, steric bulk, and electronic properties compared to other arylhydrazines .
Properties
CAS No. |
105823-63-0 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,2-bis(2-butoxyphenyl)hydrazine |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-15-23-19-13-9-7-11-17(19)21-22-18-12-8-10-14-20(18)24-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3 |
InChI Key |
SAVKHEDZKMQUNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NNC2=CC=CC=C2OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-butoxyphenyl)hydrazine typically involves the reaction of 2-butoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The process can be summarized as follows:
Step 1: Dissolve 2-butoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the toxic nature of hydrazine and its derivatives.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-butoxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazones or amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(2-butoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: Investigated for its potential cytotoxic activities against cancer cell lines.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and hypertension.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-butoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For example, hydrazine derivatives are known to interfere with calcium transport, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
The following comparison focuses on hydrazine derivatives with analogous aryl or functional group substitutions, emphasizing structural, physicochemical, and biological differences.
Table 1: Structural and Functional Comparisons
Key Research Findings
Stability and Conformational Dynamics :
- KS119 exists as two stable atropisomers (conformers) due to restricted rotation between the nitrophenyl "trigger" and the sulfonylhydrazine "warhead." These conformers interconvert with half-lives of ~50–64 hours at 37°C, influencing bioavailability and cytotoxicity .
- In contrast, 1,2-bis(pyridinylmethylene)hydrazines form planar, centrosymmetric structures stabilized by hydrogen bonding, as seen in crystal lattice studies .
Biological Activity :
- KS119 is 10–100× more potent than Onrigin™ (laromustine) under hypoxia, despite incomplete activation, due to its ability to bypass O6-alkylguanine-DNA alkyltransferase (AGT)-mediated resistance .
- 1,2-Bis(sulfonyl)hydrazines (e.g., KS119, laromustine) selectively alkylate DNA at guanine O6 positions, inducing cross-links and strand breaks. Their therapeutic index is superior to nitrosoureas due to reduced off-target hydroxyethylation .
Synthetic and Material Applications :
- 1,2-Bis(trifluoroacetyl)hydrazine serves as a ligand precursor for palladium complexes in catalysis, leveraging electron-withdrawing groups to facilitate N–N bond activation .
- 1,2-Bis(trinitrophenyl)hydrazine is critical in synthesizing explosives, with a detonation velocity of ~7,500 m/s and thermal stability up to 200°C .
Table 2: Cytotoxicity and Activation Mechanisms
Critical Analysis of Evidence
- Contradictions : While KS119 and laromustine both generate 90CE, their activation mechanisms and potency differ significantly. KS119’s hypoxia specificity contrasts with laromustine’s reliance on base catalysis, which may explain its broader toxicity .
- Gaps: No data exist for 1,2-Bis(2-butoxyphenyl)hydrazine in the provided evidence. Extrapolation from similar compounds suggests its 2-butoxy groups may enhance lipophilicity and alter pharmacokinetics compared to methyl or nitro analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
